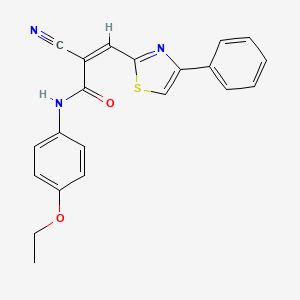

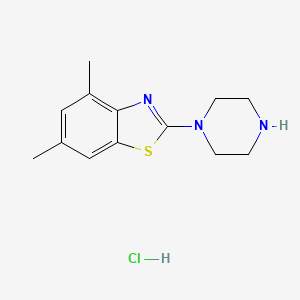

![molecular formula C11H18O4 B2375176 1-[2-(Tert-butoxy)-2-oxoethyl]cyclobutane-1-carboxylic acid CAS No. 1894131-33-9](/img/structure/B2375176.png)

1-[2-(Tert-butoxy)-2-oxoethyl]cyclobutane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-[2-(Tert-butoxy)-2-oxoethyl]cyclobutane-1-carboxylic acid” is a chemical compound with the CAS Number: 1894131-33-9 . It has a molecular weight of 214.26 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 1-(2-(tert-butoxy)-2-oxoethyl)cyclobutane-1-carboxylic acid . The InChI Code is 1S/C11H18O4/c1-10(2,3)15-8(12)7-11(9(13)14)5-4-6-11/h4-7H2,1-3H3,(H,13,14) .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 214.26 .Scientific Research Applications

Synthesis of Carboxylic Acid Esters

This compound can be used in the synthesis of carboxylic acid esters . Carboxylic acids can react with alcohols to afford the corresponding esters, together with the formation of 1 equiv. of H2O, in which the carboxylic acids can be regarded as the electrophile .

Utilization as Electrophiles

In organic chemistry, carboxylic acids like this compound are often utilized as key starting materials and play an important role . They can be used as electrophiles in reactions .

Utilization as Nucleophiles

Carboxylate ion intermediates derived from carboxylic acids can react with alkyl halides, carbocations, or their equivalents to produce esters . In these reactions, the carboxylate ions from the carboxylic acids can be regarded as the nucleophile .

SN2 Reactions

This compound can be used in SN2 reactions . This is a type of nucleophilic substitution where a nucleophile simultaneously removes a leaving group .

Electrochemistry

This compound can be used in electrochemistry . Electrochemistry is the branch of chemistry that deals with the chemical changes produced by electricity and the production of electricity by chemical reactions .

Transition Metal Catalysts

This compound can be used in reactions involving transition metal catalysts . Transition metal catalysts are substances that speed up the rate of a chemical reaction and are not consumed in the reaction .

Addition Reactions

This compound can be used in addition reactions . Addition reactions are chemical reactions in which one molecule combines with another to form a larger molecule .

Green Chemistry

The synthesis of esters from carboxylic acids like this compound is also important from the point of view of green chemistry and industry . Green chemistry, also known as sustainable chemistry, is an area of chemistry and chemical engineering focused on the designing of products and processes that minimize the use and generation of hazardous substances .

Safety and Hazards

properties

IUPAC Name |

1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]cyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O4/c1-10(2,3)15-8(12)7-11(9(13)14)5-4-6-11/h4-7H2,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKAMGPMWHNRJLC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC1(CCC1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(Tert-butoxy)-2-oxoethyl]cyclobutane-1-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

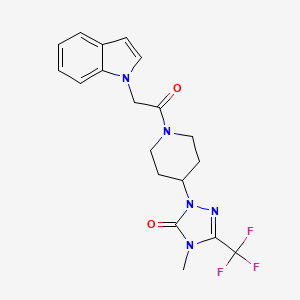

![{[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol](/img/structure/B2375094.png)

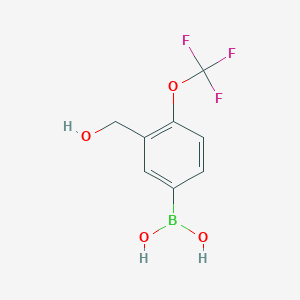

![3-[(3,4-dichlorophenyl)methyl]-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2375099.png)

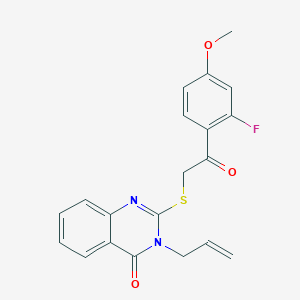

![3-[[(2S)-2-Amino-4-methylsulfanylbutanoyl]amino]propanoic acid;hydrochloride](/img/structure/B2375102.png)

![6-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-3-methylpyrimidin-4-one](/img/structure/B2375103.png)

![ethyl 2-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}acetate](/img/structure/B2375104.png)

![(4-(2-Fluorophenyl)piperazin-1-yl)(5-methylfuro[3,2-b]pyridin-2-yl)methanone](/img/structure/B2375109.png)